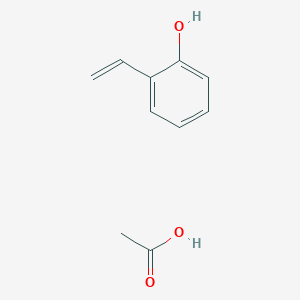
Acetic acid--2-ethenylphenol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2-ethenylphenol (1/1) can be achieved through esterification, where acetic acid reacts with 2-ethenylphenol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
CH3COOH+C8H8O→CH3COO-C8H7O+H2O
Industrial Production Methods
Industrial production of acetic acid–2-ethenylphenol (1/1) may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts such as ion-exchange resins can enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–2-ethenylphenol (1/1) can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethylphenol.
Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 2-ethenylquinone.
Reduction: Formation of 2-ethylphenol.
Substitution: Formation of 2-nitro-2-ethenylphenol or 2-bromo-2-ethenylphenol.
Aplicaciones Científicas De Investigación
Acetic acid–2-ethenylphenol (1/1) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid–2-ethenylphenol (1/1) involves interactions with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The vinyl group can undergo polymerization reactions, leading to the formation of polymeric materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Vinylphenol: Similar to 2-ethenylphenol but with different substitution patterns.
Acetophenone: A compound with a phenyl group attached to a carbonyl group.
Uniqueness
Acetic acid–2-ethenylphenol (1/1) is unique due to the combination of acetic acid and 2-ethenylphenol, resulting in a compound with both acidic and vinyl functionalities
Propiedades
Número CAS |
59858-52-5 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
acetic acid;2-ethenylphenol |
InChI |
InChI=1S/C8H8O.C2H4O2/c1-2-7-5-3-4-6-8(7)9;1-2(3)4/h2-6,9H,1H2;1H3,(H,3,4) |
Clave InChI |
BKOWBAOXCAZKSB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C=CC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


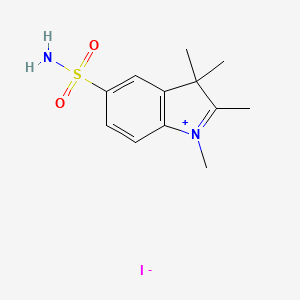
![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)

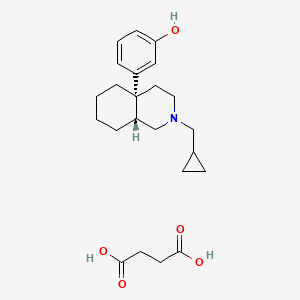
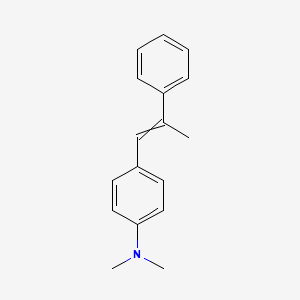
![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)
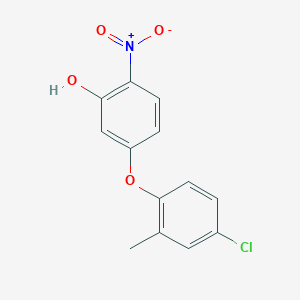

![4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14598762.png)

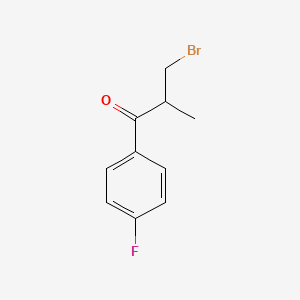
![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)
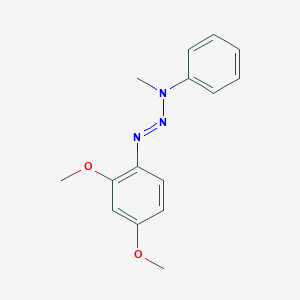
![1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-](/img/structure/B14598799.png)
